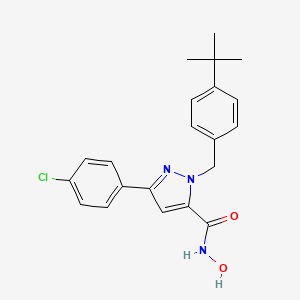

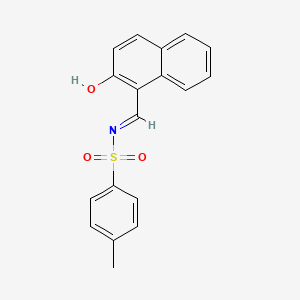

N-(2-羟基-萘-1-基亚甲基)-4-甲基-苯磺酰胺

描述

“N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide” is a chemical compound. Its molecular formula is C17H13NO3S . It’s worth noting that there’s a similar compound called “N-(4-((2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-AMINO)-PHENYL)-ACETAMIDE” with the molecular formula C19H16N2O2 .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide detailed information about the molecular structure of the compound.科学研究应用

Chelating Ligands in Coordination Chemistry

Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been widely used as chelating ligands in coordination chemistry . These compounds exhibit interesting photochromic and thermochromic properties . The compound’s structure allows it to form stable complexes with metal ions, making it valuable for applications in catalysis, sensors, and materials science.

Fluorescent Probes for Mitochondrial pH Imaging

A specific derivative, 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium , was synthesized based on the compound’s structure. This mitochondrial-targeted pH fluorescent probe demonstrated remarkable pH-dependent behavior within the linear range of 7.60–10.00, with a pKa value near mitochondrial pH . Its large Stokes shift (196 nm) reduces interference from excitation light, making it suitable for visualizing mitochondrial pH fluctuations in live cells.

Fluorescent Detection of Aluminum Ions

Another derivative, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (OCN) , has been studied for its fluorescence properties and its ability to detect aluminum ions. Theoretical investigations revealed a new action mechanism for the fluorescent detection of Al3+ ions using OCN . This suggests potential applications in environmental monitoring and metal ion sensing.

作用机制

Target of Action

It is known that schiff bases, such as this compound, have often been used as chelating ligands in the field of coordination chemistry .

Mode of Action

Schiff base compounds can be classified by their photochromic and thermochromic characteristics . This suggests that the compound may interact with its targets through light-induced or temperature-induced changes.

Biochemical Pathways

The compound’s potential photochromic and thermochromic properties suggest that it may influence pathways related to light and temperature sensing or regulation .

Result of Action

Given its potential photochromic and thermochromic properties, it may induce changes in cellular processes related to light and temperature sensing or regulation .

Action Environment

Given its potential photochromic and thermochromic properties, factors such as light exposure and ambient temperature could potentially influence its action .

属性

IUPAC Name |

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYGPLQLYOSVIH-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322355 | |

| Record name | (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

314248-24-3 | |

| Record name | (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2434599.png)

![2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2434602.png)

![1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2434603.png)

![3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2434609.png)

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)